molecular formula C6H5ClN2O B13665374 3-Chloro-5-methylpyrazine-2-carbaldehyde

3-Chloro-5-methylpyrazine-2-carbaldehyde

Cat. No.: B13665374
M. Wt: 156.57 g/mol
InChI Key: YVUFGORCNHQMKP-UHFFFAOYSA-N
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Description

3-Chloro-5-methylpyrazine-2-carbaldehyde is a pyrazine derivative characterized by a chloro substituent at position 3, a methyl group at position 5, and an aldehyde functional group at position 2. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science. The aldehyde group in this compound enhances its reactivity, making it a versatile intermediate for synthesizing Schiff bases, hydrazones, and other functionalized derivatives .

Properties

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

3-chloro-5-methylpyrazine-2-carbaldehyde

InChI

InChI=1S/C6H5ClN2O/c1-4-2-8-5(3-10)6(7)9-4/h2-3H,1H3

InChI Key

YVUFGORCNHQMKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methylpyrazine-2-carbaldehyde typically involves the chlorination of 5-methylpyrazine-2-carbaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve 5-methylpyrazine-2-carbaldehyde in an appropriate solvent, such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue the reaction until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 3-Chloro-5-methylpyrazine-2-carboxylic acid.

    Reduction: 3-Chloro-5-methylpyrazine-2-methanol.

    Substitution: Various substituted pyrazine derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-methylpyrazine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of antimicrobial and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylpyrazine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituents Functional Group Molecular Weight (g/mol) Key Applications/Properties References
This compound 3-Cl, 5-CH₃ Aldehyde (position 2) ~170.59 Intermediate for bioactive molecules
5-Chloropyrazine-2-carbaldehyde 5-Cl Aldehyde (position 2) 156.56 Synthetic precursor for agrochemicals
Methyl 5-chloro-6-methylpyrazine-2-carboxylate 5-Cl, 6-CH₃ Ester (position 2) 172.57 Antimicrobial agent synthesis
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide 5-tBu, 6-Cl, 2-CONHR Carboxamide (position 2) 413.69 Antimycobacterial (IC₅₀ = 41.9 µmol/L)
Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate 3-NH₂, 5-Cl, 6-Cl Ester (position 2) 240.06 Intermediate in antitubercular drug synthesis

Key Differences and Implications

Substituent Positions and Reactivity :

  • The 3-Cl, 5-CH₃ substitution in the target compound contrasts with 5-Cl in 5-Chloropyrazine-2-carbaldehyde. The chloro group at position 3 in the target compound may sterically hinder electrophilic substitution reactions compared to position 5 substitutions .
  • The aldehyde group at position 2 enhances nucleophilic addition reactivity, unlike ester or carboxamide groups in analogs like Methyl 5-chloro-6-methylpyrazine-2-carboxylate. This makes the target compound more suitable for forming imines or hydrazones .

Biological Activity :

  • Carboxamide derivatives (e.g., 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide) exhibit potent antimycobacterial activity (IC₅₀ ~40–50 µmol/L), attributed to lipophilic substituents (e.g., tert-butyl) enhancing membrane permeability . The target compound’s aldehyde group lacks direct bioactivity but serves as a precursor for such derivatives.

Stability: Aldehydes are prone to oxidation, whereas esters (e.g., Methyl 5-chloro-6-methylpyrazine-2-carboxylate) are more stable under ambient conditions .

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